![molecular formula C7H5BrN2O B580697 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1346809-61-7](/img/structure/B580697.png)
3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
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Overview
Description
“3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” is a chemical compound with the molecular formula C7H7BrN2 . It is also known by other names such as “3-Bromo-6,7-dihydro-5H-pyrrolo [3,4-b]pyridine” and has a molecular weight of 199.05 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 6,7-Dihydro-7-5H-pyrrolo[3,4-b]pyridin derivatives is achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .
Molecular Structure Analysis
The molecular structure of “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” consists of a pyrrolopyridine core with a bromine atom attached . The InChI string representation of the molecule is InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7 (5)10-3-6/h1,3,9H,2,4H2
.
Physical And Chemical Properties Analysis
The compound “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” has a molecular weight of 199.05 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų .
Scientific Research Applications
Medicinal Chemistry: FGFR Inhibitors
This compound serves as a key intermediate in the synthesis of derivatives that act as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). Abnormal FGFR signaling is implicated in various cancers, and inhibitors can be crucial for targeted cancer therapies .
Agriculture: Synthesis of Pesticides
In agriculture, the compound’s derivatives are explored for their potential use in the synthesis of novel pesticides. The bromine atom in the compound provides a reactive site for further functionalization, which is essential for creating compounds with specific biological activities .
Material Science: Organic Synthesis Building Block
In material science, “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” is utilized as a building block for organic synthesis. Its structure is conducive to modifications that can lead to new materials with desirable properties like conductivity or luminescence .
Environmental Science: Analytical Studies
The compound is used in environmental science for analytical studies. Its derivatives can be tagged with fluorescent markers or other probes to detect environmental pollutants or to study the interaction of various substances with the environment .
Biochemistry: Enzyme Interaction Studies
In biochemistry, the compound is used to study enzyme interactions. The pyrrolopyridinone core can mimic the natural substrates of enzymes, allowing researchers to investigate enzyme binding and activity .
Pharmacology: Drug Development
Pharmacologically, it’s a precursor in the development of drugs that modulate protein-protein interactions. Its derivatives can be used in the design of small-molecule drugs that can interfere with the pathological interactions at the protein level .
Future Directions
Research on similar 1H-pyrrolo[2,3-b]pyridine derivatives is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . These compounds are currently under clinical investigation for the treatment of various cancers . Therefore, “3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one” and similar compounds may have promising future applications in cancer therapeutics.
Mechanism of Action
Target of Action
The primary targets of 3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other pyrrolopyridine derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Pharmacokinetics
The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
3-bromo-5,6-dihydropyrrolo[3,4-b]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-1-4-2-10-7(11)6(4)9-3-5/h1,3H,2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVZJHZGDCIYBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)N1)N=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744766 |
Source
|
Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one | |
CAS RN |
1346809-61-7 |
Source
|
Record name | 3-Bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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